Testosterone tridecanoate

Übersicht

Beschreibung

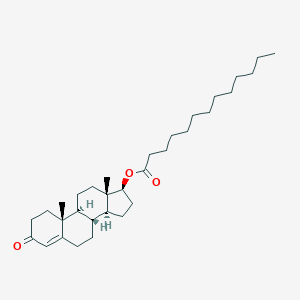

Testosterone tridecanoate is a synthetic ester of testosterone, a primary male sex hormone and anabolic steroid. It is known for its role in the development and maintenance of male reproductive tissues, as well as secondary sexual characteristics. The compound has a molecular formula of C32H52O3 and a molecular weight of 484.75 g/mol . This compound is used in various therapeutic applications, particularly in testosterone replacement therapy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Testosteron-Tridecanoat wird durch Veresterung von Testosteron mit Tridecansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, unter Rückflussbedingungen. Das Reaktionsgemisch wird dann durch Umkristallisation oder Chromatographie gereinigt, um den reinen Ester zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Testosteron-Tridecanoat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um eine effiziente Produktion zu gewährleisten. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Testosteron-Tridecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl) werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen und Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Testosteron-Tridecanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer analytischer Methoden verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression untersucht.

Medizin: Wird in der Testosteronersatztherapie zur Behandlung von Hypogonadismus und anderen Testosteronmangelzuständen eingesetzt.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Medikamentenverabreichungssysteme eingesetzt

5. Wirkmechanismus

Testosteron-Tridecanoat übt seine Wirkung aus, indem es auf Androgenrezeptoren wirkt. Es wird in vivo hydrolysiert, um Testosteron freizusetzen, das dann an Androgenrezeptoren in Zielgeweben bindet. Diese Bindung induziert die Genexpression, die zur Entwicklung und Aufrechterhaltung männlicher Fortpflanzungsgewebe und sekundärer Geschlechtsmerkmale führt. Die Verbindung wird auch in Dihydrotestosteron (DHT) und Östradiol umgewandelt, die ihre Wirkungen weiter modulieren .

Ähnliche Verbindungen:

- Testosteron-Undecanoat

- Testosteron-Enanthate

- Testosteron-Cypionate

- Testosteron-Propionate

Vergleich: Testosteron-Tridecanoat ist aufgrund seiner längeren Esterkette einzigartig, die im Vergleich zu anderen Testosteronestern eine verlängerte Wirkdauer bietet. Dies macht es für eine weniger häufige Dosierung in der Testosteronersatztherapie geeignet. Darüber hinaus ist seine orale Bioverfügbarkeit im Vergleich zu einigen anderen Estern höher, was es zur bevorzugten Wahl für die orale Verabreichung macht .

Zusammenfassend lässt sich sagen, dass Testosteron-Tridecanoat eine vielseitige Verbindung mit bedeutenden Anwendungen in Medizin, Forschung und Industrie ist. Seine einzigartigen Eigenschaften und die verlängerte Wirkdauer machen es zu einer wertvollen Ergänzung des Arsenals der Testosteronersatztherapien.

Wirkmechanismus

Testosterone tridecanoate exerts its effects by acting on androgen receptors. It is hydrolyzed in vivo to release testosterone, which then binds to androgen receptors in target tissues. This binding induces gene expression that leads to the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound also undergoes conversion to dihydrotestosterone (DHT) and estradiol, which further modulate its effects .

Vergleich Mit ähnlichen Verbindungen

- Testosterone undecanoate

- Testosterone enanthate

- Testosterone cypionate

- Testosterone propionate

Comparison: Testosterone tridecanoate is unique due to its longer ester chain, which provides a prolonged duration of action compared to other testosterone esters. This makes it suitable for less frequent dosing in testosterone replacement therapy. Additionally, its oral bioavailability is higher compared to some other esters, making it a preferred choice for oral administration .

Biologische Aktivität

Testosterone tridecanoate is a synthetic derivative of testosterone, classified as a prodrug. Its primary function is to release testosterone in the body, which then exerts various biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

- Molecular Formula : C₃₂H₅₂O₃

- Molecular Weight : 484.75 g/mol

- CAS Number : 488836-58-4

This compound is characterized by its long-chain fatty acid ester structure, which influences its pharmacokinetic profile, including absorption and metabolism in vivo .

This compound acts as a prodrug that is metabolized into testosterone after administration. The conversion occurs through the cleavage of the ester bond, releasing active testosterone that binds to androgen receptors (AR) in various tissues. This binding initiates a cascade of biological processes including:

- Anabolic Effects : Promotes muscle growth and strength.

- Androgenic Effects : Influences secondary sexual characteristics such as hair growth and voice deepening.

- Metabolic Effects : Affects fat distribution and bone density.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a prolonged half-life compared to other testosterone formulations. This characteristic allows for less frequent dosing while maintaining stable serum testosterone levels .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 5-7 days |

| Peak Serum Testosterone | 24-48 hours post-injection |

| Bioavailability | ~100% (after metabolism) |

Clinical Studies and Findings

Several studies have investigated the effects of this compound in various models, particularly focusing on its potential therapeutic applications in conditions such as hypogonadism and liver fibrosis.

Case Study: Testosterone Treatment in Liver Fibrosis

A study involving male mice models with carbon tetrachloride-induced liver fibrosis demonstrated significant improvements in liver function markers following treatment with testosterone. The key findings included:

- Reduction in ALT and AST Levels : Testosterone treatment resulted in a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved liver function.

- Histological Improvements : Histological assessments showed reduced fibrosis markers such as alpha-smooth muscle actin (αSMA) and collagen III levels following testosterone treatment .

Table 2: Effects of Testosterone Treatment on Liver Fibrosis Markers

| Marker | Control Group | Testosterone Group | p-value |

|---|---|---|---|

| ALT (U/L) | 120 ± 10 | 50 ± 5 | <0.05 |

| AST (U/L) | 90 ± 8 | 30 ± 3 | <0.01 |

| αSMA (fold change) | 1.0 | 0.5 | <0.03 |

| Collagen III (fold change) | 1.0 | 0.6 | <0.02 |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-4-5-6-7-8-9-10-11-12-13-14-30(34)35-29-18-17-27-26-16-15-24-23-25(33)19-21-31(24,2)28(26)20-22-32(27,29)3/h23,26-29H,4-22H2,1-3H3/t26-,27-,28-,29-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFKIKISDIQWLD-NQPKZJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488836-58-4 | |

| Record name | Testosterone tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488836584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESTOSTERONE TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T917L157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.